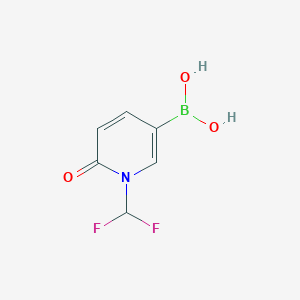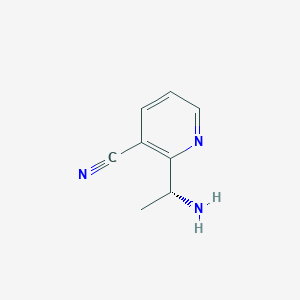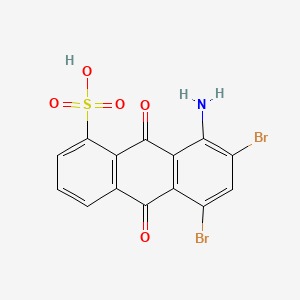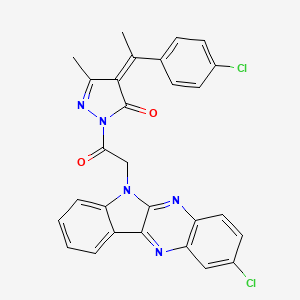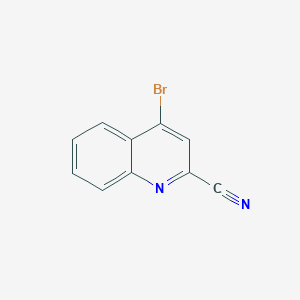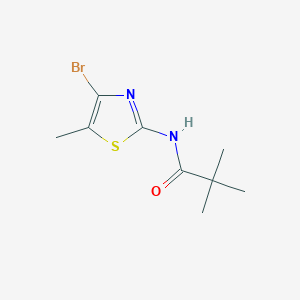
N-(4-Bromo-5-methylthiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-5-methylthiazol-2-yl)pivalamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 5th position of the thiazole ring, along with a pivalamide group attached to the 2nd position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-5-methylthiazol-2-yl)pivalamide typically involves the reaction of 4-bromo-5-methylthiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-5-methylthiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 5th position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are carried out in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as N-(4-amino-5-methylthiazol-2-yl)pivalamide or N-(4-alkoxy-5-methylthiazol-2-yl)pivalamide can be formed.
Oxidation Reactions: Products such as N-(4-bromo-5-carboxythiazol-2-yl)pivalamide can be obtained.
Reduction Reactions: Dihydrothiazole derivatives are the major products formed from reduction reactions.
Applications De Recherche Scientifique
N-(4-Bromo-5-methylthiazol-2-yl)pivalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Thiazole derivatives are known to exhibit a range of biological activities, making this compound a valuable subject for biological research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-5-methylthiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromo-5-methylthiazol-2-yl)formamide
- N-(4-Bromo-5-methylthiazol-2-yl)acetamide
- N-(4-Bromo-5-methylthiazol-2-yl)thiourea
Uniqueness
N-(4-Bromo-5-methylthiazol-2-yl)pivalamide is unique due to the presence of the pivalamide group, which imparts specific chemical and physical properties to the compound. This group enhances the compound’s stability and reactivity, making it suitable for various applications. Additionally, the combination of the bromine atom and the methyl group on the thiazole ring provides a unique structural framework that can be exploited for the synthesis of novel derivatives with potential biological activities.
Propriétés
Formule moléculaire |
C9H13BrN2OS |
|---|---|
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-5-6(10)11-8(14-5)12-7(13)9(2,3)4/h1-4H3,(H,11,12,13) |
Clé InChI |
JVBSDPQASQPCRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
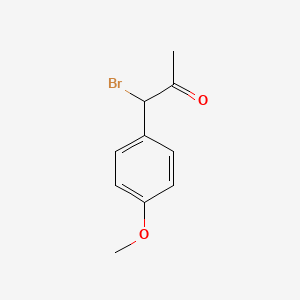

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)
![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
